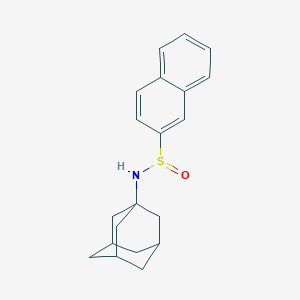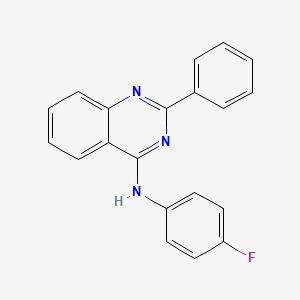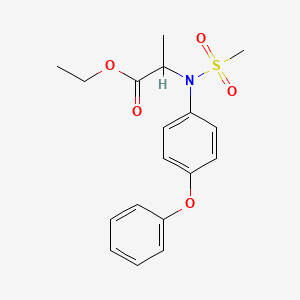![molecular formula C24H29N3O4 B4021849 2-(benzoylamino)-N-[2-methyl-1-(4-morpholinylcarbonyl)butyl]benzamide](/img/structure/B4021849.png)
2-(benzoylamino)-N-[2-methyl-1-(4-morpholinylcarbonyl)butyl]benzamide
Descripción general
Descripción
Benzamide derivatives, including morpholine-based compounds, play a crucial role in the development of pharmaceuticals and materials due to their diverse biological activities and chemical properties. These compounds are central to research aimed at understanding molecular interactions, developing new synthetic methodologies, and exploring their wide-ranging applications in chemistry and biology.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds, coupling reactions, and the introduction of morpholine groups to impart specific properties. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance reaction efficiency and environmental sustainability. For example, heteropolyacids have been used as an environmentally benign catalyst under microwave irradiations for the synthesis of benzamide derivatives, demonstrating high yields and short reaction times (Ighilahriz-Boubchir et al., 2017).
Molecular Structure Analysis
Crystal structure analyses reveal that benzamide derivatives can form hydrogen-bonded dimers through N–H···O interactions. Supramolecular aggregation is further facilitated by π–π interactions and weak C-H···O hydrogen bonding, highlighting the importance of non-covalent interactions in determining the molecular conformation and packing in the solid state (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions and thermal decompositions, which are influenced by their structural features. The presence of morpholine and benzoylamino groups can affect the reactivity, enabling the synthesis of complex molecules with potential biological activity. The thermal decomposition of benzamide derivatives, for example, leads to a range of products depending on the substituents and reaction conditions, indicating the versatility of these compounds in synthetic chemistry (Uchida et al., 1981).
Propiedades
IUPAC Name |
2-benzamido-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-17(2)21(24(30)27-13-15-31-16-14-27)26-23(29)19-11-7-8-12-20(19)25-22(28)18-9-5-4-6-10-18/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFDAAVLLCLNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCOCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylamino)-N~1~-[2-methyl-1-(morpholinocarbonyl)butyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4021780.png)
![1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4021795.png)
![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4021799.png)

![5,5'-[(4-methylphenyl)methylene]bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4021824.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4021838.png)
![N,5-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B4021844.png)
![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4021845.png)
![N-isopropyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4021856.png)
![N-allyl-1-benzyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021867.png)